2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester
Description
Properties
IUPAC Name |
methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-RJSZUWSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification with Deuterated Methanol
This method replaces the methyl group’s hydrogens with deuterium by reacting 2,3-Dihydro-5-benzofuranacetic Acid with deuterated methanol (CD₃OD) under acidic conditions.
Reaction Conditions :
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
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Temperature : Reflux (60–80°C)
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Duration : 12–24 hours
-
Molar Ratio : 1:5 (acid:CD₃OD)
Mechanism :
The acid protonates the carboxylic acid, forming an acylium ion that reacts with CD₃OD to yield the deuterated ester. Excess CD₃OD ensures complete deuteration of the methyl group.
Yield : 70–85%, depending on reaction time and purity of CD₃OD.
Catalytic Hydrogenation with Deuterium Gas
Deuterium gas (D₂) is used to saturate double bonds or replace specific hydrogens in the presence of a catalyst.
Reaction Conditions :
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Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂)
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Pressure : 3–5 atm D₂
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Temperature : 25–50°C
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Solvent : Ethanol or tetrahydrofuran (THF)
Mechanism :
D₂ adsorbs onto the catalyst surface, facilitating hydrogen-deuterium exchange at vulnerable positions (e.g., benzylic hydrogens).
Yield : 60–75%, with isotopic purity >98%.
Reaction Optimization and Process Control
Taguchi Method for Parameter Optimization
The Taguchi orthogonal array design identifies critical parameters for maximizing yield and isotopic purity.
Key Factors :
-
Catalyst concentration (H₂SO₄: 5–10%)
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Reaction temperature (50–80°C)
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Molar ratio (CD₃OD:acid = 3:1 to 6:1)
Results :
| Factor | Contribution to Yield (%) | Optimal Value |
|---|---|---|
| Catalyst concentration | 45.2 | 8% H₂SO₄ |
| Temperature | 32.1 | 70°C |
| Molar ratio | 22.7 | 5:1 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
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Continuous-Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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In-Line Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
Analytical Validation of Deuteration
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 3.65 ppm (methyl ester). ²H NMR quantifies isotopic purity, showing distinct peaks for CD₃ groups.
Data :
| Position | ¹H NMR (δ, ppm) | ²H NMR (δ, ppm) |
|---|---|---|
| Methyl ester (CH₃) | 3.65 (singlet) | – |
| Methyl ester (CD₃) | – | 3.65 (quartet) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) verifies the +2 amu shift due to deuterium:
Comparative Analysis of Deuteration Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid-catalyzed esterification | 85 | 95 | 120 |
| Catalytic hydrogenation | 75 | 98 | 200 |
Advantages :
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Esterification : Lower cost, simpler setup.
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Hydrogenation : Higher isotopic purity, fewer by-products.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often used in further research and development in various scientific fields .
Scientific Research Applications
Pharmacological Studies
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is utilized in pharmacokinetic studies to trace the metabolic pathways of drugs. The deuterium labeling allows for enhanced sensitivity in mass spectrometry, enabling researchers to monitor drug metabolism and distribution more effectively.
Case Study : A study focused on the metabolic fate of similar compounds demonstrated that deuterated analogs provide clearer insights into metabolic pathways due to reduced fragmentation during mass spectrometric analysis .
| Application | Description |
|---|---|
| Drug Metabolism | Used to trace metabolic pathways in pharmacokinetic studies. |
| Mass Spectrometry | Enhances sensitivity and reduces fragmentation for better analysis. |
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations that can lead to the formation of complex molecules.
Case Study : Research has shown that derivatives of 2,3-Dihydro-5-benzofuranacetic Acid can be synthesized through various reactions such as esterification and acylation, leading to compounds with potential therapeutic effects .
| Reaction Type | Outcome |
|---|---|
| Esterification | Formation of new esters with altered biological activity. |
| Acylation | Introduction of acyl groups to enhance pharmacological properties. |
Environmental Monitoring
Due to its chemical stability and unique isotopic signature, this compound can be used as a tracer in environmental studies to track the movement and degradation of pollutants in ecosystems.
Case Study : A study utilized deuterated compounds to trace the degradation pathways of pesticides in soil samples, demonstrating their utility in environmental monitoring .
| Application | Description |
|---|---|
| Tracer Studies | Monitors pollutant degradation and movement in ecosystems. |
| Soil Analysis | Helps assess pesticide breakdown in agricultural settings. |
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmacology | Metabolic pathway tracing | Enhanced sensitivity in analysis |
| Organic Chemistry | Synthesis of pharmaceuticals | Versatile reactions leading to complex molecules |
| Environmental Science | Tracing pollutants | Effective monitoring of degradation processes |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. This makes it a valuable tool in studying complex biochemical processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The table below compares 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester with structurally related esters and deuterated compounds:
Physicochemical and Functional Differences
Deuterium Substitution: The deuterated form exhibits enhanced metabolic stability compared to the non-deuterated analog, reducing rates of enzymatic degradation—critical for prolonged in vivo studies .
Ester Group Variation : Ethyl esters (e.g., Ethyl 2,3-dihydro-1-benzofuran-5-yl(oxo)acetate) generally exhibit lower polarity and slower hydrolysis than methyl esters, impacting bioavailability .
Biological Activity
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester (CAS No. 1219153-23-7) is a deuterated derivative of 2,3-Dihydro-5-benzofuranacetic Acid Methyl Ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₁H₁₀D₂O₃
- Molecular Weight : 194.22 g/mol
- CAS Number : 1219153-23-7
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds related to benzofuran derivatives possess significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity Against Various Bacteria
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 12 | |
| Enterococcus faecalis | 10 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has indicated that certain benzofuran derivatives can act as selective agonists for cannabinoid receptors, which are implicated in cancer cell signaling pathways. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells through receptor-mediated pathways .
Case Study: Cannabinoid Receptor Agonism
A study focused on a series of benzofuran derivatives found that specific modifications led to enhanced selectivity for cannabinoid receptor type 2 (CB2), suggesting potential applications in cancer therapy and pain management. The active enantiomer showed significant efficacy in reducing tumor growth in preclinical models .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cannabinoid receptors may alter signaling pathways associated with inflammation and tumor growth.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound does not exhibit significant toxic effects at therapeutic doses; however, further studies are necessary to establish a safe dosage range for clinical use .
Q & A
Q. Q1. What are the established synthetic routes for preparing 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester, and what reaction conditions are critical for deuterium incorporation?
A1. The synthesis typically involves deuterated intermediates to ensure isotopic labeling. For example, indicates that the non-deuterated parent compound (CAS 155852-41-8) is synthesized via esterification of 2,3-dihydro-5-benzofuranacetic acid with methanol. Deuterium incorporation (d2) likely occurs at specific positions (e.g., methyl ester or adjacent carbons) using deuterated reagents (e.g., CD₃OD) under acid catalysis. Reaction conditions such as anhydrous environments, controlled temperature (0–25°C), and stoichiometric excess of deuterated alcohol are critical to minimize isotopic scrambling .
Q. Q2. How can researchers validate the structural integrity and isotopic purity of this compound post-synthesis?
A2. Advanced analytical techniques are required:
- NMR spectroscopy : Compare ¹H and ²H NMR spectra to confirm deuterium substitution and quantify isotopic purity (e.g., absence of residual protio signals in key regions) .
- Mass spectrometry (LC-MS/HRMS) : Monitor molecular ion clusters (e.g., [M+H]⁺ or [M+Na]⁺) to verify isotopic distribution (e.g., +2 amu shift for d2 labeling) .
- Chromatography (HPLC/UPLC) : Use deuterium-sensitive columns to resolve isotopic variants and assess purity .
Advanced Research Questions
Q. Q3. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
A3. The Taguchi method ( ) provides a systematic approach to optimize parameters:
- Key factors : Catalyst type (e.g., H₂SO₄ vs. HCl), molar ratio (deuterated alcohol:acid), temperature, and reaction time.
- Orthogonal arrays : Design experiments with 4–9 trials to identify interactions (e.g., catalyst concentration has a 77.6% contribution to yield in esterification) .
- Validation : Confirm optimized conditions (e.g., NaOH catalyst at 60°C) via ANOVA to ensure reproducibility and scalability .
Q. Q4. How do researchers address contradictions in reported bioactivity data for benzofuran derivatives, such as conflicting results in apoptosis assays?
A4. Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., Annexin V/PI staining in ) to minimize false positives .
- Structural nuances : Compare substituent effects (e.g., deuterium’s steric/electronic impact vs. protio analogs) using SAR studies .
- Metabolic stability : Use deuterated analogs to assess if isotopic labeling alters pharmacokinetics (e.g., via CYP450 inhibition assays) .
Q. Q5. What mechanistic studies are recommended to elucidate the role of the dihydrobenzofuran core in biological systems?
A5. Focus on:
- Enzyme inhibition assays : Test against kinases/phosphatases () to identify binding interactions .
- Molecular docking : Model the compound’s interaction with apoptotic proteins (e.g., Bcl-2/Bax) using software like AutoDock .
- Isotope effects : Compare deuterated vs. non-deuterated analogs in kinetic studies (e.g., kH/kD ratios) to probe hydrogen-bonding or metabolic pathways .
Methodological Guidance
Q. Q6. Which techniques are most effective for analyzing deuterium distribution in complex matrices (e.g., cell lysates)?
A6.
- LC-MS/MS with MRM : Quantify deuterated species in biological samples using transitions specific to isotopic variants .
- Isotope Ratio Mass Spectrometry (IRMS) : Achieve high-precision δ²H measurements for metabolic tracing .
- 2D-NMR (HSQC/HMBC) : Map deuterium incorporation spatially within the molecule .
Q. Q7. How should researchers design stability studies for deuterated compounds under physiological conditions?
A7.
- Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify labile deuterium positions .
- Plasma stability assays : Incubate with human/animal plasma and monitor deuteration loss via LC-MS .
- Long-term storage : Use inert atmospheres (N₂/Ar) and cryopreservation (-80°C) to prevent isotopic exchange .
Data Interpretation & Troubleshooting
Q. Q8. How to resolve discrepancies between computational predictions (e.g., logP) and experimental solubility data?
A8.
- Reassess solvent systems : The compound is soluble in chloroform, DCM, and methanol (); adjust predictions using COSMO-RS models for deuterated solvents .
- Check deuteration effects : Deuterated esters may exhibit altered hydrophobicity; measure partition coefficients experimentally (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
